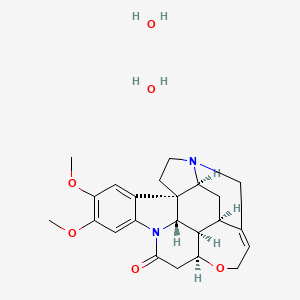![molecular formula C10H7F3N2O2 B1375730 2-(Trifluorométhyl)imidazo[1,2-a]pyridine-6-carboxylate de méthyle CAS No. 1206973-10-5](/img/structure/B1375730.png)
2-(Trifluorométhyl)imidazo[1,2-a]pyridine-6-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O2 . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The imidazo[1,2-a]pyridine group in the molecule is essentially planar . The trifluoromethyl group and the methyl H atoms are each disordered over two sets of sites .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods. One effective protocol involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid .Physical and Chemical Properties Analysis
The compound has a molecular weight of 244.17 . It is a solid substance with a melting point range of 144 - 147 degrees Celsius .Applications De Recherche Scientifique
Synthèse organique
Les imidazo[1,2-a]pyridines, la classe de composés à laquelle appartient le 2-(trifluorométhyl)imidazo[1,2-a]pyridine-6-carboxylate de méthyle, sont des échafaudages hétérocycliques précieux en synthèse organique . Elles sont largement utilisées dans la synthèse organique moderne .
Chimie pharmaceutique
Les imidazo[1,2-a]pyridines sont également importantes en chimie pharmaceutique . Elles présentent diverses activités biologiques et pharmaceutiques, telles que des activités antivirales, antifongiques et antitumorales .
Agents antituberculeux
Des développements récents ont montré que les analogues d'imidazo[1,2-a]pyridine peuvent être des agents antituberculeux efficaces . Elles présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB) .
Science des matériaux
Les imidazo[1,2-a]pyridines sont également utilisées dans la science des matériaux . Elles ont un grand potentiel dans plusieurs domaines de recherche, de la science des matériaux au domaine pharmaceutique .
Dispositifs optoélectroniques
Les imidazo[1,2-a]pyridines ont été signalées dans différentes applications technologiques, telles que les dispositifs optoélectroniques . Elles sont utiles, luminescentes et polyvalentes .
Capteurs
Les imidazo[1,2-a]pyridines sont utilisées dans le développement de capteurs . Leur propriétés luminescentes les rendent idéales pour cette application .
Médicaments anticancéreux
Les imidazo[1,2-a]pyridines ont été évaluées comme médicaments anticancéreux potentiels . Leur propriétés structurelles et leurs activités biologiques font d'elles des candidates prometteuses pour cette application .
Émetteurs pour la microscopie et l'imagerie confocale
Les imidazo[1,2-a]pyridines sont utilisées comme émetteurs pour la microscopie et l'imagerie confocale . Leur propriétés luminescentes les rendent adaptées à cette application .
Safety and Hazards
Orientations Futures
Imidazo[1,2-a]pyridines are considered privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to chemists towards the synthesis of these compounds and address the challenges associated with the reported methods .
Mécanisme D'action
Target of Action
pneumoniae , suggesting that this compound may also target bacterial proteins or pathways.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the bacteria.
Biochemical Pathways
Given the anti-bacterial activity of similar compounds , it is likely that this compound affects pathways essential for bacterial growth and survival.
Result of Action
pneumoniae , suggesting that this compound may also have bactericidal or bacteriostatic effects.
Analyse Biochimique
Biochemical Properties
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress regulation, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate vary with different dosages in animal models. Low doses of the compound have been shown to have therapeutic effects, such as reducing oxidative stress and inflammation . Higher doses can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Propriétés
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYWRGTTHIMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)



![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)



![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
